molecular formula C26H20N2O7 B2370743 (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione CAS No. 573937-53-8

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione

Cat. No.: B2370743
CAS No.: 573937-53-8
M. Wt: 472.453
InChI Key: FGKVZKPJBFYXBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzyl group, a dihydro-1,4-benzodioxin group, a pyrrolidine dione group, and a nitrophenyl group . These groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The benzodioxin group, for example, is a cyclic structure with oxygen atoms, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the nitrophenyl group could undergo reduction reactions, and the pyrrolidine dione group could participate in various organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the nitrophenyl group could influence its solubility .

Scientific Research Applications

Synthesis and Crystal Structure

  • A series of novel pyrrolidine derivatives related to (4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione was synthesized, characterized, and their molecular structures were confirmed by X-ray crystal structure determination. This highlights the compound's structural relevance in chemical research and its potential as a precursor for further chemical transformations (Lv et al., 2013).

Antifungal Activity

  • Derivatives of the compound have shown significant antifungal activity against yeast strains. The findings suggest the potential of these derivatives as lead compounds against human fungal infections. This indicates the compound's applicability in the development of antifungal agents and its therapeutic potential (Filho et al., 2016).

Herbicidal Evaluation

  • Derivatives of this compound were synthesized and exhibited excellent herbicidal activities. The study underlines the importance of the compound in agricultural chemistry, specifically in the development of new herbicides (Zhu et al., 2005).

Antimicrobial Activity

  • Some derivatives of the compound were synthesized and tested for antimicrobial activity. The study underscores the compound's relevance in medicinal chemistry and its potential in the development of new antimicrobial agents (Gein et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for medicinal purposes, its mechanism of action would depend on how it interacts with biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and toxicity. Proper safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include studying its potential applications, investigating its reactivity, and optimizing its synthesis process .

Properties

IUPAC Name

(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(4-nitrophenyl)pyrrolidine-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O7/c29-24(18-8-11-20-21(14-18)35-13-12-34-20)22-23(17-6-9-19(10-7-17)28(32)33)27(26(31)25(22)30)15-16-4-2-1-3-5-16/h1-11,14,23,29H,12-13,15H2/b24-22+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHXAUXGAEMVYEV-ZNTNEXAZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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